An In-Depth Technical Guide to the Synthesis of Deuterated Timolol Maleate
An In-Depth Technical Guide to the Synthesis of Deuterated Timolol Maleate
This guide provides a comprehensive technical overview for the synthesis of deuterated timolol maleate, specifically (S)-1-((1,1-dimethylethyl-d9)amino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol maleate. Intended for researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations, detailed methodologies, and analytical validation required for the successful preparation of this isotopically labeled compound.
Introduction: The Rationale for Deuteration in Timolol
Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] The (S)-enantiomer is the active pharmaceutical ingredient (API).[2] The incorporation of deuterium into drug molecules, a process known as deuteration, is a strategic approach in medicinal chemistry to modulate the pharmacokinetic profile of a drug. Deuteration can slow down drug metabolism by strengthening the chemical bonds targeted by metabolic enzymes, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile. In the case of timolol, deuteration of the tert-butyl group (d9-timolol) is of significant interest for its potential to alter the drug's metabolic fate and enhance its therapeutic efficacy.
This guide will focus on a robust and well-documented synthetic pathway, adapted for the introduction of the d9-label, providing a scientifically sound protocol for its synthesis and characterization.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of deuterated timolol maleate reveals two key chiral synthons and a deuterated precursor:
Caption: Retrosynthetic pathway for deuterated timolol maleate.
The chosen synthetic strategy involves the preparation of the deuterated key intermediate, (S)-3-(tert-butylamino-d9)-propane-1,2-diol, followed by its coupling with 3-chloro-4-morpholino-1,2,5-thiadiazole and subsequent formation of the maleate salt. This approach allows for the introduction of the deuterium label early in the synthesis, ensuring high isotopic enrichment in the final product.
Synthesis of Key Intermediates
Synthesis of tert-Butylamine-d9
The synthesis of the deuterated building block, tert-butylamine-d9, is a critical first step. A common and efficient method is the deuteration of a suitable precursor, such as tert-butanol-d9, which can be prepared from the exhaustive exchange of protons with deuterium from deuterium oxide (D₂O) under acidic or basic conditions.
Protocol for tert-Butanol-d9 Synthesis:
A detailed protocol for the preparation of tert-butanol-d9 can be found in the literature, often involving the hydrolysis of tert-butyl acetate in the presence of sodium deuteroxide in D₂O.
Conversion to tert-Butylamine-d9:
The conversion of tert-butanol-d9 to tert-butylamine-d9 can be achieved through various established methods, such as the Ritter reaction with a deuterated cyanide source followed by hydrolysis, or via a Mitsunobu reaction with a nitrogen nucleophile. For the purpose of this guide, we will consider commercially available or readily synthesized tert-butylamine-d9 as the starting material for the subsequent step.
Synthesis of (S)-3-(tert-Butylamino-d9)-propane-1,2-diol
This chiral intermediate is synthesized by the ring-opening of a suitable chiral C3 synthon, such as (R)-glycidol, with tert-butylamine-d9. The reaction proceeds with high regioselectivity and stereospecificity.
Experimental Protocol:
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To a solution of (R)-glycidol in a suitable solvent such as ethanol or isopropanol, add tert-butylamine-d9 in a slight molar excess.
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The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure (S)-3-(tert-butylamino-d9)-propane-1,2-diol.
Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This key intermediate provides the morpholino-thiadiazole moiety of timolol. It is typically synthesized from 3,4-dichloro-1,2,5-thiadiazole and morpholine.
Experimental Protocol:
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A mixture of 3,4-dichloro-1,2,5-thiadiazole and a molar excess of morpholine is heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF) or toluene.[3]
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The reaction is maintained at an elevated temperature (e.g., 100-120 °C) for several hours.[3]
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After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to afford 3-chloro-4-morpholino-1,2,5-thiadiazole.[3]
Final Assembly and Salt Formation: Synthesis of Deuterated Timolol Maleate
The final steps involve the coupling of the two key intermediates followed by the formation of the maleate salt.
Caption: Final steps in the synthesis of deuterated timolol maleate.
Experimental Protocol:
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Coupling Reaction:
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To a solution of (S)-3-(tert-butylamino-d9)-propane-1,2-diol in a suitable aprotic solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added portion-wise at 0 °C to form the alkoxide.
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A solution of 3-chloro-4-morpholino-1,2,5-thiadiazole in the same solvent is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC or LC-MS.
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The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
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The combined organic layers are washed, dried, and concentrated to yield the crude deuterated timolol free base.
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Purification of the Free Base:
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The crude product is purified by column chromatography on silica gel to obtain the pure (S)-1-((1,1-dimethylethyl-d9)amino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol.
-
-
Maleate Salt Formation:
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The purified deuterated timolol free base is dissolved in a suitable solvent, such as ethanol or isopropanol.
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A solution of maleic acid (1.0 equivalent) in the same solvent is added to the solution of the free base.
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The mixture is stirred, and the deuterated timolol maleate salt precipitates out of the solution. The precipitation can be aided by cooling the mixture.
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The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final deuterated timolol maleate.[4][5]
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Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated timolol maleate.
| Analytical Technique | Parameter | Expected Results |
| ¹H NMR | Chemical Shift, Integration, Coupling Constants | Absence or significant reduction of the signal corresponding to the tert-butyl protons (around 1.1 ppm). The rest of the spectrum should be consistent with the timolol structure. |
| ¹³C NMR | Chemical Shift | The spectrum should be consistent with the timolol structure. The signals for the deuterated carbons of the tert-butyl group will be observed as multiplets due to C-D coupling and will have a lower intensity. |
| ²H NMR | Chemical Shift | A signal corresponding to the deuterium atoms of the tert-butyl-d9 group should be observed. |
| Mass Spectrometry (MS) | Molecular Ion Peak | An increase of 9 mass units in the molecular ion peak compared to non-deuterated timolol (e.g., [M+H]⁺ for d9-timolol should be around 326.2 m/z, compared to ~317.2 m/z for the non-deuterated form). |
| High-Performance Liquid Chromatography (HPLC) | Purity, Chiral Purity | Determination of chemical purity by assessing the area percentage of the main peak. Chiral HPLC is used to confirm the enantiomeric excess of the (S)-enantiomer.[6] |
| Elemental Analysis | %C, %H, %N, %S | The elemental composition should be consistent with the molecular formula of deuterated timolol maleate. |
Conclusion
The synthesis of deuterated timolol maleate is a multi-step process that requires careful planning and execution. The key to a successful synthesis lies in the efficient preparation of the deuterated building block, tert-butylamine-d9, and its subsequent incorporation into the timolol scaffold using a stereocontrolled synthetic route. The methodologies outlined in this guide, based on established chemical principles and supported by rigorous analytical validation, provide a reliable framework for the preparation of high-purity deuterated timolol maleate for research and development purposes.
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